1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one is a bicyclic compound with the molecular formula and a molecular weight of approximately 140.18 g/mol. This compound features a unique bicyclic structure that incorporates a diazabicyclo[3.1.1]heptane moiety, which contributes to its interesting chemical properties and potential applications in various scientific fields, particularly in medicinal chemistry and organic synthesis .
This compound is classified under organic compounds, specifically as a bicyclic amine derivative. It is synthesized from precursors that contain the bicyclic framework, making it an important building block in organic synthesis and drug development. Its structural characteristics allow for interactions with biological targets, making it relevant in pharmacological research .
The synthesis of 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one typically involves several key steps:
Common reagents used in these reactions may include acids, bases, and various catalysts to facilitate the formation of the desired product with high purity .
The synthesis often requires careful control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of the synthesized compound .
Key structural data includes:
This unique structural arrangement allows for specific interactions with biological molecules, which is critical for its applications in medicinal chemistry .
1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one can undergo several types of chemical reactions:
Common reagents used include acids, bases, and transition metal catalysts, which help facilitate these transformations .
The outcomes of these reactions depend on the specific conditions applied, including temperature, solvent choice, and catalyst presence. The major products formed can vary significantly based on these parameters.
The mechanism of action for 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one involves its interaction with biological targets such as enzymes or receptors. The bicyclic structure enables it to fit into specific binding sites on target molecules, modulating their activity and influencing biochemical pathways.
This interaction can lead to significant changes in biological processes, making it a valuable compound for exploring therapeutic applications .
While detailed physical properties such as boiling point or solubility are not extensively documented for this specific compound, similar bicyclic compounds typically exhibit moderate volatility and solubility in organic solvents.
The chemical properties of 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one include:
Relevant analyses often involve spectroscopic methods to determine purity and structural integrity post-synthesis .
The compound has several applications across different scientific domains:
The exploration of conformationally restricted nitrogen-containing heterocycles represents a cornerstone of modern medicinal chemistry, with the 3,6-diazabicyclo[3.1.1]heptane scaffold emerging as a structurally distinctive framework. Characterized by its [3.1.1] bicyclic topology, this architecture features two bridgehead nitrogen atoms at positions 3 and 6, creating a unique three-dimensional profile that confers both rigidity and synthetic versatility. The compound 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one (molecular formula: C₇H₁₂N₂O, molar mass: 140.18 g/mol, CAS: 1310717-00-0) exemplifies this chemical class, where an acetyl group is appended to the N3 nitrogen atom [3] [4]. This specific substitution pattern enhances the molecule’s potential as a building block for drug discovery, balancing molecular complexity with favorable physicochemical properties.
Bicyclic diamines serve as privileged scaffolds in pharmaceutical design due to their capacity to precisely orient pharmacophoric elements in three-dimensional space. The 3,6-diazabicyclo[3.1.1]heptane system, in particular, offers distinct advantages over related frameworks like piperazines or tropanes:
Table 1: Comparative Analysis of Bicyclic Amine Scaffolds in Drug Design
Scaffold Type | Ring Topology | Nitrogen Atoms | Stereochemical Complexity | Representative Applications |
---|---|---|---|---|
Piperazine | Monocyclic | 2 | Low | Antipsychotics, antihistamines |
Quinuclidine | [3.1.1] Bicyclic | 1 | High | Cholinergic agonists |
Tropane | [3.2.1] Bicyclic | 1 | High | Neuromodulators, anesthetics |
3,6-Diazabicyclo[3.1.1]heptane | [3.1.1] Bicyclic | 2 | Moderate | Neurological targets, kinase inhibitors |
The geometric constraints of the [3.1.1] ring system reduce conformational flexibility, thereby enhancing binding selectivity toward biological targets. This scaffold’s synthetic accessibility further enables rational structural diversification – exemplified by derivatives such as 1-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)-2-methylpropan-1-one (C₉H₁₆N₂O) [2] and the tert-butyl-protected precursor tert-butyl 3,6-diazabicyclo[3.1.1]heptane-3-carboxylate (C₁₀H₁₈N₂O₂) [6]. Computational analyses indicate that unsubstituted 3,6-diazabicyclo[3.1.1]heptane exhibits a polar surface area of 41.57 Ų and moderate lipophilicity (consensus LogP ≈ 0.96), properties conducive to blood-brain barrier penetration and oral bioavailability [6]. These attributes collectively position this scaffold as a versatile template for developing ligands targeting structurally conserved binding sites across diverse protein families.
The strategic incorporation of 3,6-diazabicyclo[3.1.1]heptane derivatives into bioactive molecules has demonstrated substantial therapeutic potential across two principal domains: neurological disorders and oncology.
Neurological Targets:The scaffold’s ability to mimic protonated amine motifs found in neurotransmitters underpins its relevance in central nervous system (CNS) drug discovery. Derivatives functionalized at the N3 position, such as 1-{3,6-Diazabicyclo[3.1.1]heptan-3-yl}ethan-1-one, exhibit structural homology to endogenous ligands of nicotinic acetylcholine receptors (nAChRs) and monoamine transporters [4]. The bicyclic core’s compact rigidity enables selective interactions with receptor subtypes implicated in cognitive disorders and addiction pathways. For instance, structurally analogous azabicyclic compounds like 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine (C₁₃H₁₉N₃O) demonstrate measurable activity against neuroregulatory targets, suggesting potential applications in neurodegenerative disease modulation [5].
Oncological Targets:In oncology, the scaffold’s nitrogen atoms facilitate critical hydrogen-bonding interactions with kinase ATP pockets. Recent innovations highlight the integration of diazabicyclic motifs into bifunctional degraders targeting cyclin-dependent kinases (CDKs). Notably, the bicyclic framework has been incorporated into proteolysis-targeting chimeras (PROTACs) designed to ubiquitinate and degrade CDK2 – a therapeutic strategy addressing resistance mechanisms in hormone receptor-positive breast cancers [8]. The structural plasticity of the 3,6-diazabicyclo[3.1.1]heptane core enables linker attachment at both nitrogen atoms, facilitating optimal spatial alignment between E3 ligase binders and kinase-targeting warheads.
Table 2: Biological Target Associations of 3,6-Diazabicyclo[3.1.1]heptane Derivatives
Target Class | Specific Target | Compound Example | Therapeutic Area | Mechanistic Role |
---|---|---|---|---|
Ligand-Gated Ion Channels | Nicotinic Acetylcholine Receptors | 1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one | Neurological disorders | Allosteric modulation |
Kinases | Cyclin-Dependent Kinase 2 (CDK2) | Bifunctional pyrimidine derivatives [8] | Oncology | Ubiquitin-mediated degradation |
GPCRs | Monoamine Receptors | 2-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)pyridin-3-amine | Neuropsychiatric disorders | Receptor antagonism/modulation |
The scaffold’s dual nitrogen atoms provide distinct vectorial orientations for structure-activity relationship exploration, enabling medicinal chemists to fine-tune target engagement while maintaining favorable drug-like properties. Commercial availability of key intermediates like 1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one (Ref. 3D-ZIC02425) further accelerates the development of targeted molecular probes and therapeutic candidates leveraging this pharmacophore [4].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0